

An In-Depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylcyclobutanecarboxylic acid

Cat. No.: B3021973

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, represents a molecule of growing interest in the fields of organic synthesis and medicinal chemistry. The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable structural element in drug design.^[1] Its unique three-dimensional structure can impart favorable physicochemical and pharmacological properties to bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of **3-Methylcyclobutanecarboxylic acid**, detailed synthetic and analytical protocols, and a discussion of its potential applications, particularly in the context of drug discovery and development.

Physicochemical Properties

3-Methylcyclobutanecarboxylic acid (CAS No. 57252-83-2) is a colorless to light yellow liquid at room temperature.^{[2][3]} The presence of both a polar carboxylic acid group and a nonpolar methyl-substituted cyclobutane ring gives the molecule a moderate polarity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **3-Methylcyclobutanecarboxylic Acid**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[2][4]
Molecular Weight	114.14 g/mol	[2][4]
Appearance	Colorless to light yellow liquid	[2][3]
Boiling Point	194 °C	[2][3]
Density	1.105 g/cm ³	[2]
Flash Point	88 °C	[2]
pKa (Predicted)	4.81 ± 0.40	[2]
CAS Number	57252-83-2	[5]

Solubility: While specific quantitative data is limited, **3-Methylcyclobutanecarboxylic acid** is expected to be soluble in a range of organic solvents. Based on the general solubility of similar carboxylic acids, it is anticipated to be soluble in alcohols (methanol, ethanol), polar aprotic solvents (acetone, ethyl acetate, dimethyl sulfoxide), and chlorinated solvents (dichloromethane).[6][7] Its solubility in water is expected to be limited but can be increased by deprotonation of the carboxylic acid group under basic conditions.

Spectroscopic Characterization

The structural elucidation of **3-Methylcyclobutanecarboxylic acid** relies on a combination of spectroscopic techniques. The expected spectral features are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Methylcyclobutanecarboxylic acid** will exhibit characteristic signals for the protons on the cyclobutane ring and the methyl group. The acidic proton of the carboxylic acid will appear as a broad singlet, typically in the downfield region of the spectrum (δ 10-13 ppm).[8][9] The protons on the cyclobutane ring will show complex splitting patterns due to cis and trans coupling, appearing in the upfield region (δ 1.5-3.0 ppm). The methyl group

protons will likely appear as a doublet, coupled to the adjacent methine proton on the cyclobutane ring, in the upfield region (δ 0.9-1.2 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide direct information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 170-185 ppm).[4][7][10][11][12][13] The carbons of the cyclobutane ring will appear in the aliphatic region (δ 20-50 ppm), and the methyl carbon will be observed at a higher field (δ 10-25 ppm).[4][7][10][11][12][13] The number of distinct signals will depend on the stereochemistry of the molecule (cis or trans isomer).

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methylcyclobutanecarboxylic acid** is dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad O-H stretching band is expected in the region of 2500-3300 cm^{-1} , which is a hallmark of a hydrogen-bonded carboxylic acid.[8][14][15][16][17] A strong and sharp carbonyl (C=O) stretching absorption will be present between 1700 and 1725 cm^{-1} .[8][14][15][16][17] Additionally, a C-O stretching band can be observed in the 1210-1320 cm^{-1} region.[14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3-Methylcyclobutanecarboxylic acid** will likely show a molecular ion peak (M^+) at m/z 114. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[1][18][19][20][21] Fragmentation of the cyclobutane ring can also be expected, leading to characteristic smaller fragments.

Chemical Reactivity and Synthesis

The chemical behavior of **3-Methylcyclobutanecarboxylic acid** is primarily dictated by the carboxylic acid functionality. It undergoes typical reactions of carboxylic acids, including esterification, amide bond formation, and conversion to the corresponding acid chloride.

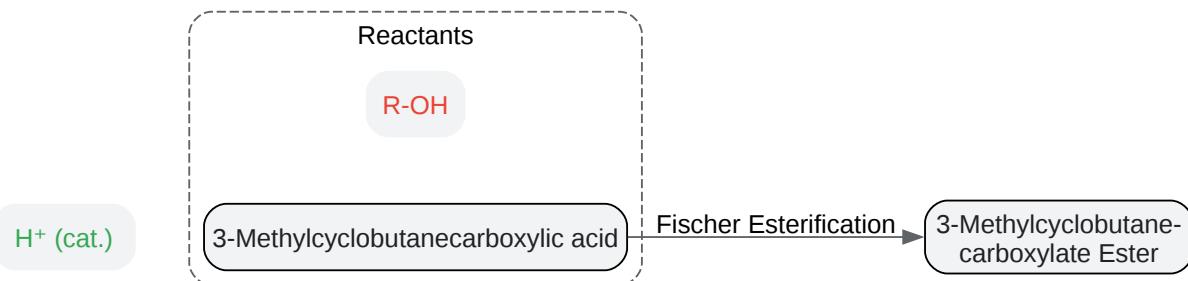
Synthesis of **3-Methylcyclobutanecarboxylic Acid**

A common and effective method for the synthesis of **3-Methylcyclobutanecarboxylic acid** is the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.[2][3] This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

H₂, Pd/C
Methanol

3-Methylenecyclobutanecarboxylic acid → Hydrogenation → 3-Methylcyclobutanecarboxylic acid

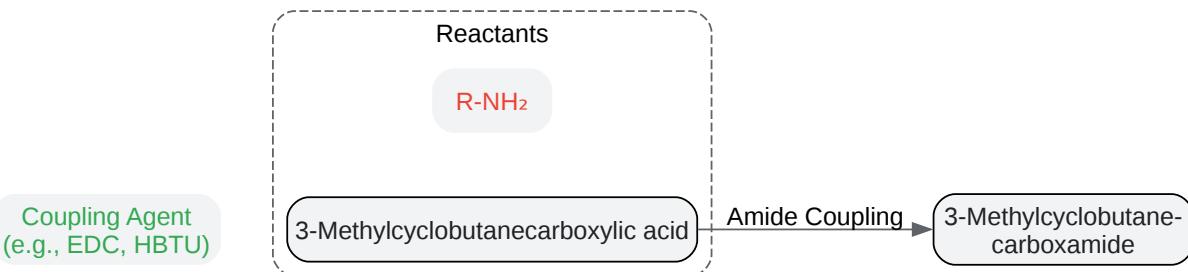
[Click to download full resolution via product page](#)


Caption: Synthesis of **3-Methylcyclobutanecarboxylic acid**.

Experimental Protocol: Synthesis of **3-Methylcyclobutanecarboxylic Acid**

- Reaction Setup: To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL) in a round-bottom flask, add 10% palladium on carbon (0.19 g).[2]
- Hydrogenation: The flask is fitted with a hydrogen-filled balloon, and the reaction mixture is stirred vigorously at room temperature overnight.[2]
- Workup: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude **3-methylcyclobutanecarboxylic acid**.[2]
- Purification: The crude product can be further purified by distillation under reduced pressure.

Key Chemical Reactions


Esterification: **3-Methylcyclobutanecarboxylic acid** can be converted to its corresponding esters via Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3][14][19][20][21]

[Click to download full resolution via product page](#)

Caption: Fischer esterification of **3-Methylcyclobutanecarboxylic acid**.

Amide Bond Formation: The formation of amides from **3-Methylcyclobutanecarboxylic acid** and an amine typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as HBTU.[\[11\]](#)[\[22\]](#) [\[23\]](#)

[Click to download full resolution via product page](#)

Caption: Amide coupling of **3-Methylcyclobutanecarboxylic acid**.

Conversion to Acid Chloride: **3-Methylcyclobutanecarboxylic acid** can be readily converted to the more reactive 3-methylcyclobutanecarbonyl chloride using reagents such as thionyl

chloride (SOCl_2) or oxalyl chloride.[24][25][26][27][28] This acyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions.

Applications in Drug Discovery and Development

The incorporation of small, strained ring systems like cyclobutane into drug candidates is an increasingly utilized strategy in medicinal chemistry.[1] The rigid, three-dimensional nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the cyclobutane scaffold can enhance metabolic stability and improve pharmacokinetic properties.

While specific examples of FDA-approved drugs containing the **3-Methylcyclobutanecarboxylic acid** moiety are not readily available, the broader class of cyclobutane carboxylic acids has found application in the development of various therapeutic agents.[10] For instance, cyclobutane-containing compounds are being investigated as GPR120 modulators for the treatment of type 2 diabetes. The unique structural features of **3-Methylcyclobutanecarboxylic acid** make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

3-Methylcyclobutanecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Methylcyclobutanecarboxylic acid is a versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for the construction of complex molecules. As the importance of small, strained ring systems in drug design continues to grow, the utility of **3-Methylcyclobutanecarboxylic acid** and its derivatives is likely to expand, offering new opportunities for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceready.com.au [scienceready.com.au]
- 2. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- 3. [3-methylcyclobutane-1-carboxylic acid | 57252-83-2](http://chemicalbook.com) [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [Synthesis of 1-amino-3-\[\(dihydroxyboryl\)methyl\]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 6. [A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. [1H NMR Chemical Shift](http://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. [Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry](http://edgccjournal.org) [edgccjournal.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. [Interpreting Infrared Spectra - Specac Ltd](http://specac.com) [specac.com]
- 16. echemi.com [echemi.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. m.youtube.com [m.youtube.com]

- 21. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. orgsyn.org [orgsyn.org]
- 23. Full text of "Organic syntheses" [archive.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 28. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Methylcyclobutanecarboxylic Acid: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021973#physical-and-chemical-properties-of-3-methylcyclobutanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com